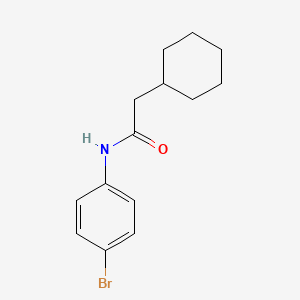
N-(4-bromophenyl)-2-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-cyclohexylacetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the amide class of compounds, and it is characterized by its unique chemical structure, which includes a bromophenyl group and a cyclohexylacetamide group. In
作用机制
The mechanism of action of N-(4-bromophenyl)-2-cyclohexylacetamide involves its binding to the α1β2γ2 GABA(A) receptor subtype, which is located in the brain and is involved in the regulation of inhibitory neurotransmission. This compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of the receptor by increasing the affinity of GABA for the receptor and increasing the opening of the chloride ion channel. This leads to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of GABA(A) receptor activity. This compound has been shown to enhance the activity of the α1β2γ2 GABA(A) receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, further supporting its potential therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using N-(4-bromophenyl)-2-cyclohexylacetamide in lab experiments is its selectivity for the α1β2γ2 GABA(A) receptor subtype. This allows researchers to study the specific effects of this compound on this receptor subtype, without affecting other GABA(A) receptor subtypes or other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to have dose-dependent effects on animal behavior and physiology, and caution should be taken when using this compound in lab experiments.
未来方向
There are several future directions for research on N-(4-bromophenyl)-2-cyclohexylacetamide. One area of interest is the development of this compound analogs with improved selectivity and potency for the α1β2γ2 GABA(A) receptor subtype. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound on the GABA(A) receptor subtype, and to explore its effects on other neurotransmitter systems.
合成方法
The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide involves the reaction of 4-bromobenzylamine with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the synthesis can be improved by using different solvents and optimizing reaction conditions.
科学研究应用
N-(4-bromophenyl)-2-cyclohexylacetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of GABA(A) receptors in the brain. This compound is a selective positive allosteric modulator of the α1β2γ2 GABA(A) receptor subtype, which is the most abundant GABA(A) receptor subtype in the brain. This compound has been shown to enhance the activity of this receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety.
属性
IUPAC Name |
N-(4-bromophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDKCBWUZSTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
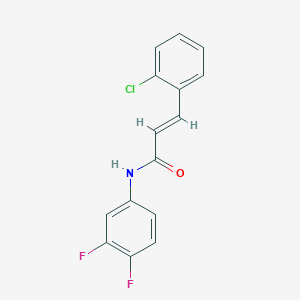
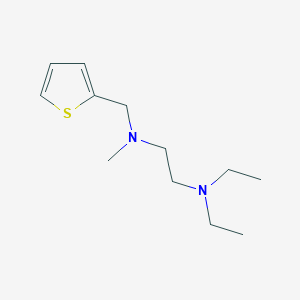
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
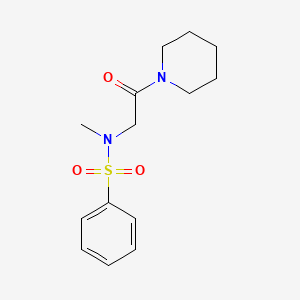
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
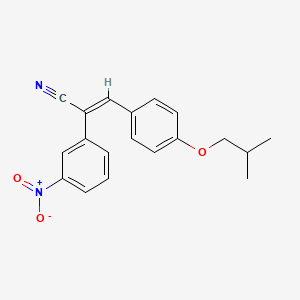
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)
